Ferumoxides

Descripción general

Descripción

Ferumoxides are a type of superparamagnetic iron oxide nanoparticles, often used as contrast agents in magnetic resonance imaging (MRI). These nanoparticles are typically coated with dextran, a complex branched glucan, to improve their biocompatibility and stability. This compound are known for their ability to enhance the contrast of images in MRI by altering the magnetic properties of nearby hydrogen atoms in the body, making them invaluable in medical diagnostics .

Mecanismo De Acción

Target of Action

Ferumoxides are composed of iron particles of about 5 nm, and the hydrodynamic diameter is about 80-150 nm . The primary targets of this compound are phagocytic cells such as monocytes, macrophages, and oligodendroglial cells . These cells take up this compound via endocytosis or phagocytosis .

Mode of Action

It’s known that this compound can cause a decrease in the absorption of certain substances, resulting in a reduced serum concentration and potentially a decrease in efficacy .

Biochemical Pathways

One study showed that this compound labeled cells responded to lps with slightly higher levels of nfκb pathway activation .

Action Environment

It’s known that the uptake of this compound can be influenced by the host’s macrophages, which may clear a certain number of in vivo administered labeled cells from tissues

Análisis Bioquímico

Biochemical Properties

Ferumoxides play a significant role in various biochemical reactions due to their magnetic properties and surface chemistry. They interact with several enzymes, proteins, and other biomolecules. For instance, this compound are known to interact with macrophage scavenger receptors, particularly scavenger receptor type A (SR-A), which facilitates their uptake by macrophages . This interaction is crucial for their clearance from the bloodstream and accumulation in specific tissues. Additionally, this compound can influence the activity of enzymes involved in iron metabolism, such as ferritin and transferrin .

Cellular Effects

This compound have notable effects on various cell types and cellular processes. In macrophages, for example, this compound are taken up via endocytosis and can influence cell function by altering the production of reactive oxygen species (ROS) and affecting mitochondrial membrane potential . They also impact cell signaling pathways, such as the NFκB pathway, which is involved in inflammatory responses . Furthermore, this compound can modulate gene expression related to immune responses and iron metabolism .

Molecular Mechanism

At the molecular level, this compound exert their effects through several mechanisms. They are internalized by cells via receptor-mediated endocytosis, primarily involving scavenger receptors . Once inside the cells, this compound can generate ROS, which can lead to oxidative stress and influence various cellular processes. Additionally, this compound can affect the expression of genes involved in iron metabolism and immune responses . The binding interactions with biomolecules, such as ferritin and transferrin, further modulate their activity and function .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound are relatively stable, but their degradation can lead to the release of iron ions, which may have long-term effects on cellular function . In vitro studies have demonstrated that this compound can be cleared from cells over time, with macrophages playing a significant role in this process . The stability and degradation of this compound are critical factors in their long-term efficacy and safety in biomedical applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound are generally well-tolerated and can effectively enhance MRI contrast without significant adverse effects . At higher doses, this compound can induce toxicity, including oxidative stress and inflammation . Studies in animal models have shown that there is a threshold beyond which the adverse effects of this compound become more pronounced, highlighting the importance of optimizing dosage for safe and effective use .

Metabolic Pathways

This compound are involved in several metabolic pathways, particularly those related to iron metabolism. They interact with enzymes such as ferritin and transferrin, which are crucial for iron storage and transport . The presence of this compound can influence metabolic flux and alter the levels of metabolites involved in iron homeostasis. Understanding these interactions is essential for predicting the metabolic impact of this compound in biological systems.

Transport and Distribution

This compound are transported and distributed within cells and tissues through various mechanisms. They are primarily taken up by macrophages via scavenger receptors and are subsequently distributed to organs such as the liver, spleen, and lymph nodes . The distribution of this compound is influenced by their size, surface charge, and coating material. Additionally, this compound can interact with transport proteins, which can affect their localization and accumulation within tissues .

Subcellular Localization

The subcellular localization of this compound is an important factor in their activity and function. Once internalized, this compound are typically localized within endosomes and lysosomes . This localization is mediated by targeting signals and post-translational modifications that direct this compound to specific cellular compartments. The subcellular distribution of this compound can influence their interactions with biomolecules and their overall efficacy as contrast agents in MRI.

Métodos De Preparación

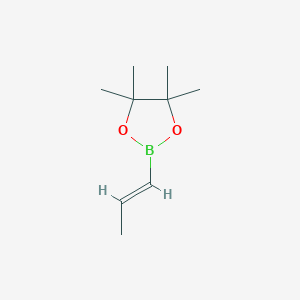

Synthetic Routes and Reaction Conditions: Ferumoxides are synthesized through a co-precipitation method, where iron salts (typically iron(II) and iron(III) chlorides) are mixed in an aqueous solution. The addition of a base, such as ammonium hydroxide, precipitates the iron oxides. The resulting nanoparticles are then coated with dextran to form a stable colloidal suspension .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale co-precipitation followed by dextran coating. The process is carefully controlled to ensure uniform particle size and distribution. The final product is sterilized and packaged in single-dose containers to maintain its stability and efficacy .

Análisis De Reacciones Químicas

Types of Reactions: Ferumoxides primarily undergo oxidation-reduction reactions due to the presence of iron in different oxidation states. They can also participate in substitution reactions where the dextran coating can be modified or replaced with other ligands to alter their properties .

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents can oxidize this compound, altering their magnetic properties.

Reduction: Reducing agents like sodium borohydride can reduce this compound, potentially changing their size and surface characteristics.

Substitution: Ligands such as citric acid or polyethylene glycol can be used to replace the dextran coating under controlled conditions

Major Products: The major products of these reactions include modified iron oxide nanoparticles with altered magnetic properties or surface characteristics, which can be tailored for specific applications .

Aplicaciones Científicas De Investigación

Ferumoxides have a wide range of applications in scientific research:

Chemistry: Used as catalysts in various chemical reactions due to their magnetic properties.

Medicine: Widely used as MRI contrast agents to enhance the visibility of internal structures, particularly in liver imaging. .

Industry: Utilized in the development of magnetic storage devices and environmental remediation technologies

Comparación Con Compuestos Similares

Ferucarbotran: Another superparamagnetic iron oxide nanoparticle used as an MRI contrast agent. .

Ferumoxytol: Used for treating iron deficiency anemia and as an MRI contrast agent.

Ferumoxtran: Designed for lymph node imaging, it has a smaller particle size and different surface properties.

Uniqueness of Ferumoxides: this compound are unique due to their specific particle size range (100-250 nm) and dextran coating, which provides excellent biocompatibility and stability. Their ability to be taken up by the reticuloendothelial system makes them particularly effective for liver imaging .

Propiedades

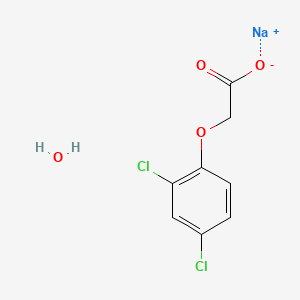

IUPAC Name |

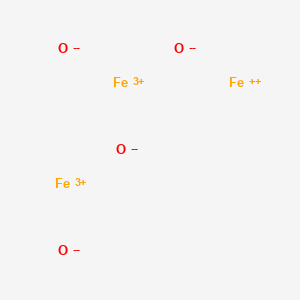

iron(2+);iron(3+);oxygen(2-) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Fe.4O/q+2;2*+3;4*-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTFXARWRTYJXII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[Fe+2].[Fe+3].[Fe+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Fe3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Density |

1.04 | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 692 | |

| Record name | Ferumoxides | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8072 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Feraheme (ferumoxytol) is comprised of a superparamagnetic iron oxide that is coated with a carbohydrate shell, aiding in the isolation the bioactive iron from plasma components until the iron-carbohydrate complex enters the reticuloendothelial system macrophages of the liver, spleen and the bone marrow. The iron is then released from the iron-carbohydrate complex within vesicles located in the macrophages. Iron then either enters the intracellular storage of iron (e.g., ferritin) or can be transferred to plasma transferrin for its transport to erythroid precursor cells for incorporation into hemoglobin. A therapeutic response to iron therapy depends upon the individual's iron stores and ability to utilize the iron. The systemic use of iron is influenced by the cause of the deficiency in addition to the illnesses/conditions that may affect erythropoiesis. Iron therapy by itself does not increase red blood cell (RBC) production. Administration of iron improves only the anemia associated with iron deficiency. Iron-containing proteins and enzymes are essential in oxidation-reduction reactions, particularly those in the mitochondria. Iron is a part of myoglobin and various heme-enzymes, including the cytochromes, catalase, and peroxidase. Iron is an important component of the _metalloflavoprotein _enzymes as well as the mitochondrial enzyme _alpha-glycerophosphate oxidase_. In addition, iron serves as a cofactor for enzymes such as _aconitase _and tryptophan _pyrrolase_. Iron deficiency leads anemia and decreased oxygen delivery, but also reduces muscle metabolism and decreases mitochondrial activity. Iron deficiency may also lead to defects in both learning and body thermoregulation. Therefore, iron is imperative to several metabolic functions in addition to erythropoiesis. After intravenous administration, ferumoxytol replaces iron stores with less frequent side effects compared to the use of oral iron therapy. In addition, this agent generates T1 relaxation, producing a magnetic field and enhancing T2 relaxation, thereby darkening contrast media-containing structures in magnetic resonance imaging (MRI). Due to small particle size, ferumoxytol remains in the intravascular space for a prolonged period and so may be used as a blood pool agent. T1 and T2, in radiology, refer to the timing of radiofrequency pulse sequences used to make images. The timing used to create T1 images results in images which emphasize fat tissue. The timing of radiofrequency pulse sequences utilized to create T2 images results in images which emphasize fat AND water within the body., Feridex i.v. is an intravenously injected colloidal superparamagnetic iron oxide associated with dextran. It is a magnetic resonance imaging (MRI) contrast agent and is taken up by cells of the reticuloendothelial system (RES)., Feridex i.v. shortens the relaxation times for nearby hydrogen atoms and reduces signal intensity in normal tissues. This results in signal loss (image darkening ) on mid T1/T2 or strongly T2-weighted images. Tissues with decreased RES function (e.g., metastases, primary liver cancer, cysts and various benign tumors, adenomas, and hyperplasia) retain their native signal intensity, so the contrast between normal and abnormal tissue is increased., Magnetic resonance imaging (MRI) maps information about tissues spatially and functionally. Protons (hydrogen nuclei) are widely used to create images because of their abundance in water molecules. Water comprises about 80% of most soft tissues. The contrast of proton MRI depends mainly on the density of nuclear (proton spins), the relaxation times of the nuclear magnetization (T1, longitudinal and T2, transverse), the magnetic environment of the tissues, and the blood flow to the tissues. However, insufficient contrast between normal and diseased tissues requires the development of contrast agents. Most of the contrast agents affect the T1 and T2 relaxation of the surrounding nuclei, mainly the protons of water. T-2* is the spin-spin relaxation time composed of variations from molecular interactions and intrinsic magnetic heterogeneities of tissues in the magnetic field (1). Superparamagnetic iron oxide (SPIO) structure is composed of ferric iron (Fe3+) and ferrous iron (Fe2+) in the general formula of Fe2 (3+)OFe(2+)O. The iron oxides particles are coated with a layer of dextran or other polysaccharide. These particles have a large combined magnetic moments or spins which are randomly rotated in the absence of an applied magnetic field. SPIO is used mainly as a T2 contrast agent in MRI though it can shorten both T1 and T2/T2* relaxation processes. SPIO particle uptake into the reticuloendothelial system (RES) is by endocytosis or phagocytosis. SPIO particles are taken up by phagocytic cells such as monocytes, macrophages, and oligodendroglial cells. A variety of cells can also be labeled with these particles for cell trafficking and tumor-specific imaging studies. SPIO agents are classified by their sizes with coating material (about 20 nm to 3,500 nm in diameters) as large SPIO agents (Ferumoxsil or AMI-121, Ferucarbotran, OMP), standard SPIO (SSPIO) agents (Ferumoxides or AMI-25, SHU 555A), ultrasmall SPIO (USPIO) agents (Ferumoxtran or AMI-277, NC100150) and monocrystalline iron oxide nanoparticles (MION) agents. Ferumoxides are composed of iron particles of about 5 nm, and the hydrodynamic diameter is about 80-150 nm. The crystals are covered with a layer of dextran. Ferumoxides are classified as SSPIO. Ferumoxides have been tested in clinical trials as negative contrast agents that decrease signal on T2 images. Ferumoxides have been used in liver, spleen, and myocardial perfusion MR imaging.[Leung K; Ferumoxides. 2004 Nov 1 (Updated 2007 Dec 12). In: Molecular Imaging and Contrast Agent Database (MICAD) | |

| Details | Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2004-2011. Available from, as of July 9, 2012: https://www.ncbi.nlm.nih.gov/books/NBK23037/ | |

| Record name | Ferumoxytol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06215 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Details | Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2004-2011. Available from, as of July 9, 2012: https://www.ncbi.nlm.nih.gov/books/NBK23037/ | |

| Record name | Ferumoxides | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8072 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Black powder | |

CAS No. |

119683-68-0, 722492-56-0, 1317-61-9 | |

| Record name | Ferumoxides [USAN:USP:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119683680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferumoxytol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06215 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FERROSOFERRIC OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XM0M87F357 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FERUMOXIDES NON-STOICHIOMETRIC MAGNETITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6N3J05W84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ferumoxides | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8072 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(aminomethyl)-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid](/img/structure/B3416278.png)